4-Methyl-1-(4-trifluoromethylcinnamoyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-(4-trifluoromethylcinnamoyl)piperidine is a synthetic organic compound that belongs to the piperidine class of chemicals. Piperidine derivatives are widely recognized for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound, in particular, is characterized by the presence of a piperidine ring substituted with a 4-methyl group and a 4-trifluoromethylcinnamoyl moiety.
Preparation Methods
The synthesis of 4-Methyl-1-(4-trifluoromethylcinnamoyl)piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone.
Introduction of the 4-Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar alkylating agents.
Attachment of the 4-Trifluoromethylcinnamoyl Moiety: This step involves the coupling of the piperidine derivative with 4-trifluoromethylcinnamic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4-Methyl-1-(4-trifluoromethylcinnamoyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Scientific Research Applications
4-Methyl-1-(4-trifluoromethylcinnamoyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(4-trifluoromethylcinnamoyl)piperidine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Methyl-1-(4-trifluoromethylcinnamoyl)piperidine can be compared with other piperidine derivatives, such as:
- 4-Methyl-1-(3-trifluoromethylphenylcarbamoyl)piperidine
- 4-Methyl-1-(4-methylthiophenylcarbamoyl)piperidine
- 4-Methyl-1-(4-methyl-3-nitrophenylcarbamoyl)piperidine
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties . The presence of the trifluoromethylcinnamoyl moiety in this compound imparts unique characteristics, such as enhanced lipophilicity and potential biological activity .
Properties
CAS No. |
105919-44-6 |
---|---|
Molecular Formula |
C16H18F3NO |
Molecular Weight |
297.31 g/mol |
IUPAC Name |
(E)-1-(4-methylpiperidin-1-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C16H18F3NO/c1-12-8-10-20(11-9-12)15(21)7-4-13-2-5-14(6-3-13)16(17,18)19/h2-7,12H,8-11H2,1H3/b7-4+ |
InChI Key |
AJBBFQVZSXETHQ-QPJJXVBHSA-N |
Isomeric SMILES |
CC1CCN(CC1)C(=O)/C=C/C2=CC=C(C=C2)C(F)(F)F |
Canonical SMILES |
CC1CCN(CC1)C(=O)C=CC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.